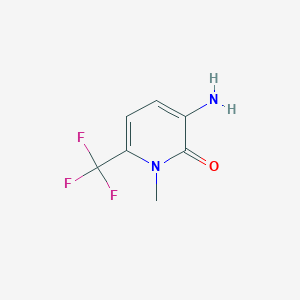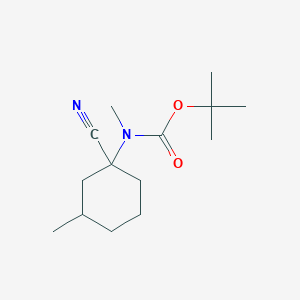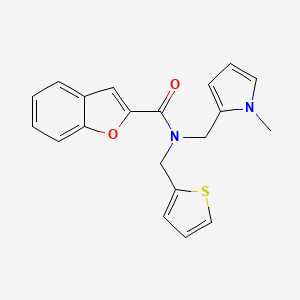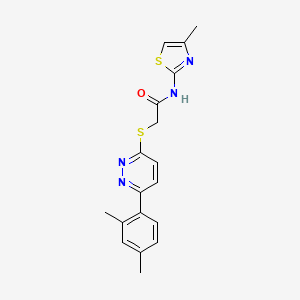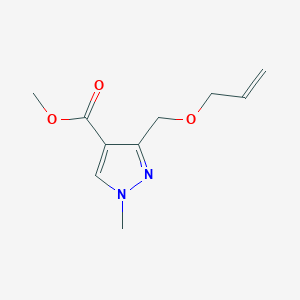![molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8](/img/structure/B2489006.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is an intricate organic compound, playing a crucial role in various scientific domains. Its complex structure and functional groups render it significant in medicinal chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step reactions:
Starting materials: : Commonly, the synthesis begins with quinoline derivatives and nitrophenyl triazole derivatives.
Reaction Conditions: : These involve condensation reactions, nucleophilic substitution, and oxidative coupling under controlled temperatures and pH levels.
Catalysts and Reagents: : Acidic or basic catalysts are often employed to facilitate the reaction. Common reagents include thionyl chloride, acetic anhydride, and various solvents such as methanol or ethanol.
Industrial Production Methods: Industrially, the production scales up using flow reactors, which ensures better control over reaction parameters. The use of continuous flow techniques allows for efficient mixing and reaction time control, ultimately leading to higher yields and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone undergoes several key types of reactions:
Oxidation: : It can be oxidized in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction can occur using agents like lithium aluminium hydride, leading to the formation of amine derivatives.
Substitution: : Halogenation and other nucleophilic substitution reactions are possible, especially at reactive sites around the triazole and quinoline rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Halogens, nitrating agents under controlled conditions (low temperatures, specific solvents).
Oxidation: : Yields quinoline N-oxides.
Reduction: : Produces amine derivatives.
Substitution: : Generates halogenated or nitrated compounds.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: : Utilized as a building block for complex organic synthesis, forming heterocyclic compounds with potential pharmaceutical properties.
Biochemical Probes: : Acts as a probe in studying enzyme-substrate interactions and cellular processes.
Drug Development: : Due to its complex structure, it is investigated for potential antiviral, antibacterial, and anticancer activities.
Material Science: : Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone interacts with various molecular targets, including:
Proteins and Enzymes: : Modulates enzyme activity by binding to active sites or allosteric sites.
Cellular Pathways: : Influences signaling pathways, potentially altering gene expression or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-nitrophenyl)-ethanone: : A less complex analogue with simpler synthetic routes.
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: : A key intermediate used in synthesizing the target compound.
[1,2,4]Triazolo[4,3-b]pyridazines: : Similar core structure, differing in substituents and functional groups.
Uniqueness: What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone apart is the combination of triazolo-pyridazine and dihydroquinolinyl moieties, which imparts unique chemical properties and biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPMHQOTWWQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
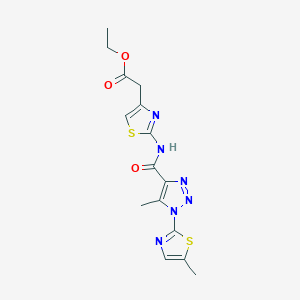
![2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2488930.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B2488933.png)

